molecular formula C8H8F2S B1339143 {[(Difluoromethyl)thio]methyl}benzene CAS No. 68965-44-6

{[(Difluoromethyl)thio]methyl}benzene

Cat. No.: B1339143
CAS No.: 68965-44-6
M. Wt: 174.21 g/mol
InChI Key: QMOWRNGLGDZHAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoromethyl ketones and difluoromethyl(thio)amides has been reported. Specifically, when TMSCF 2 H was activated by potassium tert-pentoxide (t PentOK), Weinreb amides underwent difluoromethylation leading to difluoromethyl ketones .


Molecular Structure Analysis

The molecular formula of “{[(Difluoromethyl)thio]methyl}benzene” is C8H8F2S. The average mass is 160.184 Da and the monoisotopic mass is 160.015823 Da .


Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Mechanism of Action

Target of Action

Difluoromethylation processes, which this compound is a part of, have been extensively studied . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Mode of Action

The mode of action of {[(Difluoromethyl)thio]methyl}benzene involves its interaction with these targets, leading to the formation of X–CF2H bonds . This process has seen significant advancements in recent years, with the development of multiple difluoromethylation reagents . The compound can participate in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the difluoromethylation of heterocycles . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 17421 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

It’s known that difluoromethylation processes can lead to the formation of molecules of pharmaceutical relevance .

Action Environment

The action of this compound can be influenced by environmental factors . For instance, the outcomes of difluoromethylation reactions can be restricted by the reaction environment . Additionally, the compound’s antioxidant properties in a non-polar environment have been studied .

Properties

IUPAC Name

difluoromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWRNGLGDZHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468517
Record name {[(difluoromethyl)thio]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68965-44-6
Record name {[(difluoromethyl)thio]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One equivalent of 40% by weight of sodium hydroxide in water was mixed with one equivalent of benzyl mercaptan with R-22 (1.1 molar equivalents) at 60° C. for 1 h. The tests are carried out in a 500 ml Hastelloy reactor at an autogenous pressure at 60° C. The pressure is 3.5 bar. A chemical yield of 75%, by quantitative determination by 19F NMR, is obtained over two tests carried out under the same conditions.
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